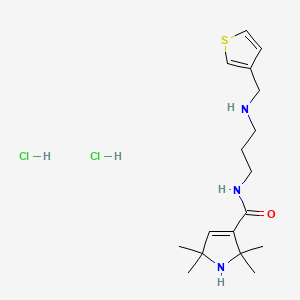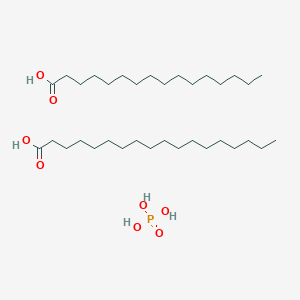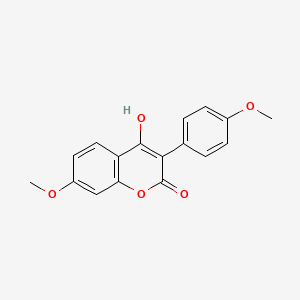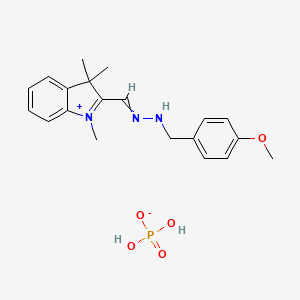
N,N,N'-Trimethyl-N'-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine is a chemical compound with the molecular formula C10H24N4. It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with methyl groups and a piperazine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine can be synthesized through a multi-step process. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid to introduce the methyl groups. The resulting intermediate is then reacted with 4-methylpiperazine to form the final product. The reaction conditions typically involve heating the reactants under reflux and using a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles, reacting with alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxides, nitroso compounds.
Reduction: Amines.
Substitution: Substituted ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of surfactants, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its piperazine ring allows it to interact with biological membranes, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’-Trimethylethylenediamine: A simpler derivative with only methyl groups attached to the nitrogen atoms.
N,N,N’-Tetramethylethylenediamine: Another derivative with four methyl groups, lacking the piperazine ring.
N,N’-Dimethylethylenediamine: Contains two methyl groups and is used in similar applications.
Uniqueness
N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
50679-12-4 |
|---|---|
Molekularformel |
C12H28N4 |
Molekulargewicht |
228.38 g/mol |
IUPAC-Name |
N,N,N'-trimethyl-N'-[2-(4-methylpiperazin-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N4/c1-13(2)5-6-14(3)7-10-16-11-8-15(4)9-12-16/h5-12H2,1-4H3 |
InChI-Schlüssel |
UWSIMPSCFKSEFA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCN(C)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)





![7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12693982.png)




